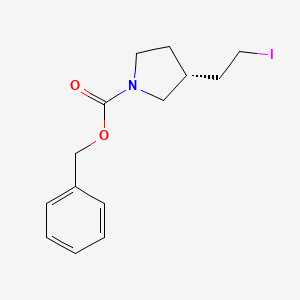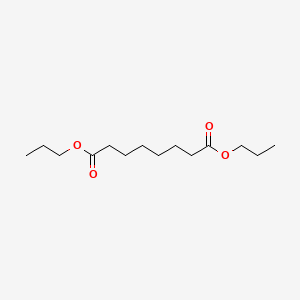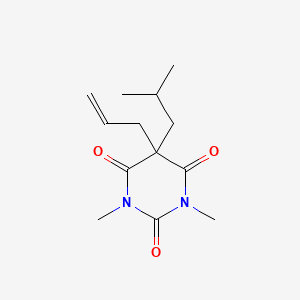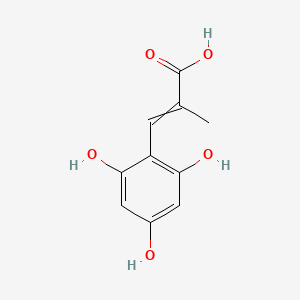![molecular formula C11H22N2 B13949105 2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
2-Ethyl-2-azaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-azaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[4.5]decan-8-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-Ethyl-2-azaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which plays a role in various signaling pathways . By inhibiting SHP2, the compound can modulate cellular processes and exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decan-8-amine: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-8-azaspiro[4.5]decan-4-amine: A related compound with an oxygen atom in the ring structure.
Uniqueness
2-Ethyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets and improve its efficacy in various applications.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-ethyl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-7-11(9-13)5-3-10(12)4-6-11/h10H,2-9,12H2,1H3 |
Clave InChI |
GSSZUGNXMXFQDG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)


![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)




![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
